Comprehensive Physicochemical Profiling of 4-(2-Cyanobenzyl)Piperidine: Molecular Weight, Exact Mass, and Analytical Workflows
Comprehensive Physicochemical Profiling of 4-(2-Cyanobenzyl)Piperidine: Molecular Weight, Exact Mass, and Analytical Workflows
Executive Summary
4-(2-Cyanobenzyl)piperidine (CAS: 888729-75-7) is a critical synthetic intermediate and pharmacophore scaffold utilized in the development of novel therapeutics[1]. Characterized by a basic piperidine ring linked via a methylene bridge to an ortho-cyano-substituted benzene ring, its structural integrity is paramount during medicinal chemistry campaigns. This whitepaper provides a rigorous, application-driven guide to the physicochemical properties of 4-(2-Cyanobenzyl)piperidine, focusing on its theoretical molecular weight, exact monoisotopic mass, and the high-resolution mass spectrometry (HRMS) protocols required for its empirical validation.
Theoretical Physicochemical Profiling
Before initiating any empirical analysis, establishing the theoretical mass parameters is a fundamental prerequisite. The molecule consists of 13 carbon, 16 hydrogen, and 2 nitrogen atoms.
Causality of Mass Metrics :
-
Molecular Weight (MW) : Calculated using standard atomic weights, which account for the natural isotopic distribution of elements on Earth. This value (200.28 g/mol ) is essential for macroscopic laboratory tasks such as stoichiometric calculations, molarity determinations, and bulk synthesis[1].
-
Exact Monoisotopic Mass : Calculated using the mass of the most abundant, stable isotope for each element (e.g., ^12C = 12.000000 Da, ^1H = 1.007825 Da, ^14N = 14.003074 Da). In modern drug bioanalysis, exact mass determination (200.1313 Da) enables the direct calculation of labeling stoichiometry and the unambiguous identification of small molecules in complex biological matrices[2][3].
Table 1: Quantitative Physicochemical Data for 4-(2-Cyanobenzyl)piperidine
| Property | Value | Computational Basis |
| Chemical Formula | C13H16N2 | Structural composition |
| Molecular Weight | 200.28 g/mol | IUPAC Standard Atomic Weights |
| Exact Monoisotopic Mass | 200.1313 Da | Most abundant isotopes (^12C, ^1H, ^14N) |
| Theoretical [M+H]+ m/z | 201.1386 | Addition of a proton (H+) minus electron mass |
| Nitrogen Rule | Even Mass | Contains an even number (2) of nitrogen atoms |
Analytical Methodology: LC-HRMS Protocol
To empirically verify the exact mass of 4-(2-Cyanobenzyl)piperidine, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard[4]. The following step-by-step methodology incorporates a self-validating system to ensure mass accuracy within a < 5 ppm error margin.
Step 1: Sample Preparation
-
Action : Dissolve 4-(2-Cyanobenzyl)piperidine in LC-MS grade Methanol to a final concentration of 10 nmol/L.
-
Causality : A low concentration prevents detector saturation and ion suppression, ensuring the isotopic envelope remains undistorted for accurate mass defect calculation[5].
Step 2: Chromatographic Separation
-
Action : Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality : Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions in the subsequent ionization step. The C18 column resolves the target analyte from any isobaric impurities or synthetic byproducts.
Step 3: Electrospray Ionization (ESI+)
-
Action : Operate the ESI source in positive ion mode.
-
Causality : The secondary amine in the piperidine ring of 4-(2-Cyanobenzyl)piperidine is highly basic. ESI+ efficiently protonates this nitrogen, yielding a robust [M+H]+ signal at m/z 201.1386.
Step 4: Real-Time Mass Calibration (Self-Validating Step)
-
Action : Co-infuse a lock mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via an independent reference sprayer.
-
Causality : Time-of-flight analyzers are susceptible to thermal drift. Continuous lock mass infusion provides a known reference point in every spectrum, allowing the software to continuously correct the mass axis, ensuring trustworthy, sub-5 ppm accuracy[5].
LC-HRMS workflow for exact mass determination of 4-(2-Cyanobenzyl)piperidine.
Data Processing and Quality Control (QC)
Once the spectrum is acquired, the data must be rigorously validated against theoretical models to ensure scientific integrity.
Isotopic Pattern Matching : While exact mass provides the primary identification, the isotopic distribution confirms the chemical formula. For C13H16N2, the M+1 peak (due to ^13C naturally occurring at ~1.1%) should be approximately 14.5% the intensity of the monoisotopic [M+H]+ peak. If the empirical M+1 intensity deviates significantly, it signals potential co-eluting interference, triggering a mandatory re-evaluation of the chromatography.
Self-Validating QC Workflow : To guarantee the trustworthiness of the exact mass determination, the analytical system must validate its own performance continuously throughout the batch run.
Self-validating QC system ensuring < 5 ppm mass accuracy during HRMS acquisition.
Pharmacokinetic & Synthetic Implications
In drug development, knowing the exact mass of 4-(2-Cyanobenzyl)piperidine is not merely an academic exercise. When this scaffold is administered in vivo or subjected to in vitro microsomal stability assays, it undergoes biotransformation (e.g., N-oxidation or hydroxylation).
High-resolution mass spectrometers utilize exact mass determination to track these metabolites[4]. For instance, a single hydroxylation event adds exactly 15.9949 Da (the exact mass of oxygen). Without sub-5 ppm mass accuracy, distinguishing between true metabolites and endogenous isobaric background noise in biological matrices becomes impossible, leading to false pharmacokinetic profiles and flawed drug development decisions[4].
References
-
Title : Medetomidine | C13H16N2 | CID 68602 - PubChem (Proxy for C13H16N2 Exact Mass Calculation) Source : National Institutes of Health (NIH) URL :[Link]
-
Title : CFT Best Practices for Preclinical Imaging (Guidelines for Small Molecule Exact Mass) Source : Emit Imaging URL :[Link]
-
Title : Protocols, Software & Example Dataset - Metabolomics, Small molecules and HRMS Source : Louisiana State University (LSU) URL :[Link]
-
Title : Current Applications of Liquid Chromatography/Mass Spectrometry in Pharmaceutical Discovery After a Decade of Innovation Source : Annual Reviews URL :[Link]
Sources
- 1. 888729-75-7_4-(2-Cyanobenzyl)PiperidineCAS号:888729-75-7_4-(2-Cyanobenzyl)Piperidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. Medetomidine | C13H16N2 | CID 68602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emitimaging.com [emitimaging.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Procedures & Example Dataset [lsu.edu]
